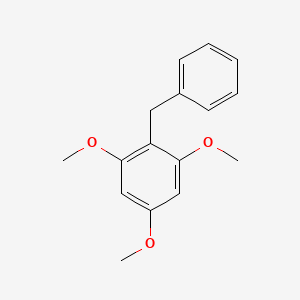
2,4,6-TRIMETHOXYDIPHENYLMETHANE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-TRIMETHOXYDIPHENYLMETHANE is an organic compound with a molecular formula of C16H18O3. It is a derivative of benzene, where three methoxy groups and one benzyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-TRIMETHOXYDIPHENYLMETHANE can be synthesized through several methods. One common method involves the methylation of phloroglucinol (1,3,5-trihydroxybenzene) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide at elevated temperatures.
Another method involves the benzylation of 1,3,5-trimethoxybenzene using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2,4,6-TRIMETHOXYDIPHENYLMETHANE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of 1,3,5-trimethoxybenzaldehyde or 1,3,5-trimethoxybenzoic acid.
Reduction: Formation of 1,3,5-trimethoxy-2-methylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2,4,6-TRIMETHOXYDIPHENYLMETHANE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a standard in quantitative nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 2,4,6-TRIMETHOXYDIPHENYLMETHANE involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the benzyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards target proteins or enzymes.
相似化合物的比较
Similar Compounds
1,3,5-Trimethoxybenzene: Lacks the benzyl group, making it less hydrophobic.
1,2,3-Trimethoxybenzene: Has methoxy groups in different positions, affecting its reactivity and properties.
1,3,5-Trimethoxy-2-methylbenzene: Has a methyl group instead of a benzyl group, altering its steric and electronic properties.
Uniqueness
2,4,6-TRIMETHOXYDIPHENYLMETHANE is unique due to the presence of both methoxy and benzyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
22807-99-4 |
|---|---|
分子式 |
C16H18O3 |
分子量 |
258.31 g/mol |
IUPAC 名称 |
2-benzyl-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C16H18O3/c1-17-13-10-15(18-2)14(16(11-13)19-3)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
InChI 键 |
YTQHXEQIYCMRGS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)CC2=CC=CC=C2)OC |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)CC2=CC=CC=C2)OC |
Key on ui other cas no. |
22807-99-4 |
Pictograms |
Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















